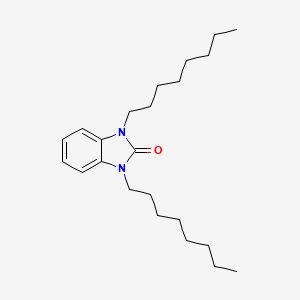
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazolone family. Benzimidazolones are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with octyl groups attached to the nitrogen atoms, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . These reactions typically require controlled conditions, including inert atmospheres, high temperatures, and specific catalysts to achieve high yields.
Another method involves the transformation of benzimidazolium salts. This route can be achieved through ring-opening reactions and unusual C–O bond cleavage of alkoxides . Additionally, synthesis from arylureas and Curtius reactions of anthranilic acids or phthalic anhydrides are also reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are optimized for high efficiency and yield, with stringent control over reaction conditions to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The octyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, affecting cell division and growth . Additionally, it may act as a histamine H3-receptor antagonist, influencing various CNS functions . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazolone derivatives:
1,3-Dihydro-2H-benzimidazol-2-one: Lacks the octyl groups, resulting in different chemical properties and reactivity.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Contains methyl and phenyl groups, leading to distinct biological activities and applications.
4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-one: Exhibits higher energy characteristics and potential use as an energetic material.
The uniqueness of this compound lies in its octyl groups, which enhance its solubility, stability, and potential for various applications.
Properties
CAS No. |
161823-50-3 |
|---|---|
Molecular Formula |
C23H38N2O |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,3-dioctylbenzimidazol-2-one |
InChI |
InChI=1S/C23H38N2O/c1-3-5-7-9-11-15-19-24-21-17-13-14-18-22(21)25(23(24)26)20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |
InChI Key |
YPZSSMRUWCABBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N(C1=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















